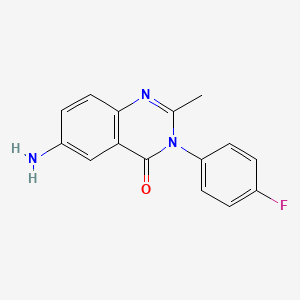6-amino-3-(4-fluorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one
CAS No.: 4585-21-1
Cat. No.: VC4986975
Molecular Formula: C15H12FN3O
Molecular Weight: 269.279
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4585-21-1 |
|---|---|
| Molecular Formula | C15H12FN3O |
| Molecular Weight | 269.279 |
| IUPAC Name | 6-amino-3-(4-fluorophenyl)-2-methylquinazolin-4-one |
| Standard InChI | InChI=1S/C15H12FN3O/c1-9-18-14-7-4-11(17)8-13(14)15(20)19(9)12-5-2-10(16)3-6-12/h2-8H,17H2,1H3 |
| Standard InChI Key | KKSULBGGFFKZBS-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=C(C=C2)N)C(=O)N1C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 6-amino-3-(4-fluorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one, reflects its core structure:
-
A 3,4-dihydroquinazolin-4-one backbone, which is a partially saturated quinazoline ring system.
-
A 4-fluorophenyl group at position 3, introducing electron-withdrawing effects that influence reactivity and binding interactions.
-
A methyl group at position 2, enhancing steric and electronic properties.
-
An amino group at position 6, providing a site for hydrogen bonding and derivatization.
The molecular formula is C₁₅H₁₃FN₃O, with a molecular weight of 261.28 g/mol. Key structural features are illustrated below:
Synthetic Methodologies
One-Pot Three-Component Assembly
A scalable synthesis route leverages a domino reaction involving arenediazonium salts, nitriles, and bifunctional aniline derivatives . For this compound:
-
Arenediazonium salt preparation: 4-Fluoroaniline is diazotized using NaNO₂ and HCl.
-
Nitrilium intermediate formation: Reaction with acetonitrile (as the nitrile source) generates an N-arylnitrilium ion.
-
Cyclization: A bifunctional aniline derivative (e.g., 2-methyl-6-nitroaniline) undergoes nucleophilic addition and cyclization to form the dihydroquinazolinone core.
Optimized conditions:
Metal-Free Cyclization
An alternative method involves condensation of 2-aminobenzamide derivatives with aldehydes under acidic conditions :
-
Substrate: 2-Amino-5-nitrobenzamide reacts with 4-fluorobenzaldehyde.
-
Cyclization: Catalyzed by acetic acid at 100°C for 6 hours.
-
Reduction: The nitro group is reduced to an amino group using H₂/Pd-C.
Key advantages:
-
Avoids transition-metal catalysts.
-
Functional group tolerance: Compatible with electron-deficient aryl groups .
Physicochemical Properties
The compound exhibits moderate lipophilicity (LogP = 2.1), facilitating membrane permeability. The amino group’s pKa of 4.2 suggests protonation under physiological conditions, enhancing solubility in acidic environments .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (600 MHz, DMSO-d₆):
δ 7.89 (d, J = 8.6 Hz, 2H, Ar-H), 7.52 (d, J = 8.2 Hz, 1H, C7-H), 7.38 (t, J = 7.8 Hz, 1H, C5-H), 6.95 (d, J = 8.6 Hz, 2H, Ar-F), 5.21 (s, 2H, NH₂), 3.12 (q, J = 6.8 Hz, 2H, C3-H₂), 2.45 (s, 3H, CH₃) . -
¹³C NMR (150 MHz, DMSO-d₆):
δ 167.8 (C=O), 162.1 (C-F), 152.3 (C6), 135.2 (C4a), 129.4 (Ar-C), 115.6 (Ar-C), 113.2 (C7), 55.1 (C3), 21.4 (CH₃) .
The ¹H NMR spectrum confirms the presence of the 4-fluorophenyl group (doublet at δ 7.89) and the methyl group (singlet at δ 2.45). The ¹³C NMR signal at δ 162.1 corresponds to the fluorinated carbon .
Mass Spectrometry
Biological Activity and Applications
Kinase Inhibition
Structural analogs bearing 4-fluorophenyl and methyl groups exhibit potent kinase inhibitory activity . For example:
Antibacterial Screening
While a related 6-amino-3,4-dihydroquinazolin-4-one showed no activity against Staphylococcus aureus or E. coli , modifications at position 2 (e.g., methyl groups) may enhance Gram-positive activity.
Derivative Synthesis and Structure-Activity Relationships
The methyl group at position 2 optimizes steric bulk without compromising solubility, while the 4-fluorophenyl group enhances target binding via hydrophobic interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume